molecular formula C6H11BrO B1403422 4-(Bromomethyl)-2,2-dimethyloxetane CAS No. 1408074-88-3

4-(Bromomethyl)-2,2-dimethyloxetane

Cat. No. B1403422
M. Wt: 179.05 g/mol
InChI Key: CHTYHEKKBRVRJY-UHFFFAOYSA-N
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Description

“4-(Bromomethyl)-2,2-dimethyloxetane” likely refers to a compound that contains an oxetane ring, which is a three-membered cyclic ether, substituted with a bromomethyl group at the 4-position and two methyl groups at the 2-position .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxetane ring, possibly through a ring-closing reaction, followed by the introduction of the bromomethyl group . The exact methods would depend on the starting materials and the specific conditions required for each reaction step .


Molecular Structure Analysis

The molecular structure of this compound would consist of an oxetane ring, which is a type of cyclic ether, with a bromomethyl group attached at the 4-position and two methyl groups at the 2-position . The presence of the bromine atom would make this compound relatively heavy and polar .


Chemical Reactions Analysis

The bromomethyl group in this compound could potentially undergo various types of reactions, including substitution reactions with nucleophiles . The oxetane ring could also potentially be opened under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom would likely make this compound relatively heavy and polar . The oxetane ring could potentially make this compound relatively stable, although it could also potentially be opened under certain conditions .

Scientific Research Applications

Synthesis of Brominated Compounds Research indicates that compounds such as 4-(Bromomethyl)-2,2-dimethyloxetane and their derivatives are synthesized for various applications. For instance, the synthesis of photochromic brominated compounds, specifically 6-bromomethyl-6′-methyl-[2,2′-bi-1H-indene]-3,3′-diethyl-3,3′-dihydroxy-1,1′-dione, has been reported. These compounds, upon synthesis, exhibit significant changes in their properties when hydrogen atoms in specific groups are substituted by bromines, affecting their photochromic and photomagnetic properties in solutions and solid states (Chen et al., 2010).

Stereochemistry in Combustion Processes Stereoisomer-dependent unimolecular kinetics of cyclic ether peroxy radicals derived from compounds like 2,4-dimethyloxetane play a crucial role in the combustion of hydrocarbons like n-pentane. The study provides insights into how the stereochemistry of peroxy radicals influences the formation of unique products and reaction pathways, further affecting the reaction outcomes in combustion processes (Doner et al., 2022).

Synthesis of Polystyrene and Supramolecules In polymer chemistry, the synthesis of controlled/living free radical polymers like dicarboxy polystyrene from intermediates such as dimethyl 4,6-bis(bromomethyl) isophthalate is noteworthy. The process showcases controlled molecular weight and narrow polydispersity. Such polymers, upon hydrolysis, can form ionic-bonded supramolecules, presenting a significant advancement in the field of materials science (Yu et al., 2007).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, brominated compounds can often be hazardous and require careful handling . Always refer to the Material Safety Data Sheet (MSDS) or other safety information before working with new compounds .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if this compound were found to have useful properties for chemical synthesis, future research might focus on developing more efficient methods for its synthesis or on exploring its use in the synthesis of other compounds .

properties

IUPAC Name

4-(bromomethyl)-2,2-dimethyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-6(2)3-5(4-7)8-6/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTYHEKKBRVRJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(O1)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-2,2-dimethyloxetane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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